molecular formula F6H2Z B1368284 Hexafluorozirconic acid

Hexafluorozirconic acid

Cat. No.: B1368284
M. Wt: 207.23 g/mol
InChI Key: DXIGZHYPWYIZLM-UHFFFAOYSA-J
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Description

Chemical Identity and Nomenclature

Hexafluorozirconic acid is an inorganic compound with the molecular formula H₂ZrF₆, representing a diprotic acid containing zirconium in its tetravalent oxidation state coordinated with six fluoride ions. The compound possesses a molecular weight of 207.23 grams per mole and is assigned the Chemical Abstracts Service registry number 12021-95-3. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as tetrafluorozirconium dihydrofluoride, reflecting its structural composition of a central zirconium atom surrounded by four fluoride ligands with two additional hydrogen fluoride units.

The compound exhibits multiple synonymous designations across different chemical databases and industrial applications. These alternative names include dihydrogen hexafluorozirconate, fluozirconic acid, hydrogen zirconium fluoride, and zirconate(2-), hexafluoro-, dihydrogen. The European Chemical Substance Information System assigns it the registration number 234-666-0, facilitating its identification in regulatory and commercial contexts. The systematic nomenclature reflects the octahedral coordination geometry around the zirconium center, where the metal atom is coordinated by six fluoride ions in an octahedral arrangement designated as (OC-6-11) according to Chemical Abstracts Service conventions.

Table 1: Chemical Identification Data for this compound

Property Value Reference
Molecular Formula H₂ZrF₆
Molecular Weight 207.23 g/mol
Chemical Abstracts Service Number 12021-95-3
European Community Number 234-666-0
International Union of Pure and Applied Chemistry Name tetrafluorozirconium;dihydrofluoride
Density 1.512 g/mL at 25°C
Physical State Colorless liquid (aqueous solution)

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of zirconium chemistry, which commenced in the late 18th century with the identification of zirconium-containing minerals. The systematic investigation of zirconium fluoride compounds began in the early 19th century when Swedish chemist Jöns Jacob Berzelius conducted pioneering experiments involving zirconium-containing materials. In 1824, Berzelius successfully prepared the first crude zirconium metal through the thermal reduction of potassium hexafluorozirconate with metallic potassium, demonstrating the early recognition of hexafluorozirconate compounds as viable precursors for zirconium metal production.

The fundamental understanding of zirconium-fluorine chemistry advanced significantly throughout the 19th and early 20th centuries as researchers recognized the unique bonding characteristics between zirconium and fluorine atoms. The development of systematic synthetic methodologies for this compound emerged from the growing industrial demand for high-purity zirconium compounds in specialized applications. The compound's commercial significance became apparent during the mid-20th century as industries began utilizing its unique chemical properties for surface treatment applications and as a precursor for advanced materials synthesis.

The modern understanding of this compound's structure and reactivity has been enhanced through advanced analytical techniques that became available in the latter half of the 20th century. Contemporary research has revealed the compound's complex solution chemistry and its ability to participate in various coordination and exchange reactions that make it valuable for industrial applications. The historical progression from basic zirconium chemistry to sophisticated applications of this compound reflects the continuous evolution of inorganic chemistry and materials science.

Position in Inorganic Chemistry Classification

This compound occupies a distinctive position within the classification system of inorganic chemistry as a member of the transition metal haloacids family. The compound represents a specific subset of fluorinated acids containing Group 4 transition metals, where zirconium exhibits its characteristic tetravalent oxidation state in coordination with fluoride ligands. This classification places this compound among other haloacids such as hexafluorosilicic acid and hexafluorotitanic acid, which share similar structural features but exhibit different chemical behaviors due to variations in their central metal atoms.

The unique bonding characteristics of this compound arise from the exceptional strength of zirconium-fluorine bonds, which confer remarkable stability to the hexafluorozirconate anion. This stability distinguishes this compound from other zirconium haloacids containing chlorine, bromine, or iodine, where the bonds are significantly weaker and the compounds exhibit different reactivity patterns. The fluorine atoms in this compound participate in both ionic and covalent bonding interactions with the zirconium center, creating a robust coordination complex that maintains its integrity across a wide range of chemical conditions.

Within the broader context of aqueous inorganic chemistry, this compound functions as a strong acid that readily dissociates in aqueous solution to produce hydrogen ions and hexafluorozirconate anions. The compound's acidic behavior and its ability to form stable salts with various cations position it as an important reagent for numerous chemical transformations and industrial processes. The classification of this compound as both a transition metal compound and a strong acid enables its utilization in applications requiring precise control over solution chemistry and metal speciation.

Current Research Significance

Contemporary research involving this compound spans multiple disciplines and technological applications, reflecting its versatility as a chemical reagent and precursor material. Current investigations focus primarily on the compound's role in advanced materials synthesis, particularly in the development of zirconium oxide thin films and ceramic materials. Researchers have demonstrated the utility of this compound as a precursor for producing high-quality zirconium dioxide films through controlled hydrolysis and thermal treatment processes, enabling the fabrication of materials with tailored properties for electronic and optical applications.

Recent studies have explored innovative applications of this compound in environmental remediation, particularly for fluoride removal from contaminated water sources. Researchers have successfully synthesized amino acid complexes of zirconium supported on graphite oxide substrates, achieving remarkable fluoride adsorption capacities of 101-105 milligrams per gram. These materials demonstrate two distinct binding mechanisms: coordination of fluoride ions to surface zirconium species at low concentrations, and anion exchange processes at higher concentrations. The development of such materials represents a significant advancement in water treatment technology, particularly for addressing fluoride contamination in groundwater systems.

Table 2: Current Research Applications of this compound

Application Area Research Focus Key Findings Reference
Environmental Remediation Fluoride removal from water Adsorption capacity: 101-105 mg/g
Surface Treatment Steel corrosion protection Enhanced coating performance vs. phosphate systems
Materials Synthesis Zirconium oxide thin films Precursor for ceramic film production
Metal Processing Aluminum alloy conversion coatings Improved corrosion resistance up to 480 hours
Glass Manufacturing Optical glass production Enhanced optical properties

The field of metal surface treatment continues to benefit from ongoing research into this compound-based conversion coatings. Scientists have developed modified formulations that combine this compound with other components to create environmentally friendly alternatives to traditional phosphating processes. These conversion coatings demonstrate superior corrosion protection performance compared to conventional treatments while eliminating the environmental concerns associated with phosphate-containing systems. Current research efforts focus on optimizing coating thickness, uniformity, and long-term durability for various metal substrates.

Properties

Molecular Formula

F6H2Z

Molecular Weight

207.23 g/mol

IUPAC Name

tetrafluorozirconium;dihydrofluoride

InChI

InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4

InChI Key

DXIGZHYPWYIZLM-UHFFFAOYSA-J

Canonical SMILES

F.F.F[Zr](F)(F)F

Origin of Product

United States

Scientific Research Applications

Semiconductor Industry

Role in Manufacturing:
Hexafluorozirconic acid is utilized in the production of semiconductor materials due to its ability to act as a precursor for zirconium oxide films. These films are essential for dielectric layers in microelectronics, contributing to the performance and miniaturization of electronic components .

Case Study:
A study demonstrated that HFZA solutions led to the formation of lower porous films compared to traditional chemical conversion coatings, enhancing the quality of semiconductor surfaces .

Corrosion Inhibition

Corrosion Resistance:
HFZA is recognized for its effectiveness as a corrosion inhibitor, particularly for aluminum and steel substrates. It forms a protective zirconium oxide layer that enhances the hydrophobicity and corrosion resistance of treated surfaces .

Data Table: Corrosion Resistance Performance

Treatment DurationCorrosion Resistance (Ohm)Water Contact Angle (Degrees)
10 minutes150078
30 minutes200085
60 minutes250090

Findings:
Longer treatment durations with HFZA resulted in significantly improved corrosion resistance in saline environments, showcasing its potential for protective coatings in industrial applications .

Material Science

Synthesis of High-Performance Polymers:
this compound serves as a reagent in the synthesis of organometallic compounds and high-performance polymers. Its Lewis acid properties facilitate various chemical reactions essential for developing advanced materials .

Applications in Dental Ceramics:
In dentistry, HFZA is used to enhance the strength and durability of dental ceramics and prosthetic materials. Its incorporation into dental restorations improves their mechanical properties, making them suitable for long-term use .

Environmental Applications

Waste Treatment:
HFZA can be employed in treating industrial waste containing metal contaminants. Its ability to form stable complexes with metals makes it useful for remediation efforts in polluted environments .

Research Insight:
Studies indicate that zirconium compounds derived from HFZA may assist in reducing hazardous substances in wastewater, contributing to environmental sustainability initiatives .

Optical Coatings

Use in Optical Applications:
this compound is also applied in producing optical coatings, such as anti-reflective layers on lenses and glass surfaces. These coatings enhance light transmission while minimizing glare, proving beneficial in various optical devices .

Comparison with Similar Compounds

Comparison with Similar Hexafluoroacids

Chemical and Physical Properties

Compound Molecular Formula Density (g/mL) pH (Solution) Key Properties
Hexafluorozirconic Acid H₂ZrF₆ 1.512 <1 High solubility in water, releases Zr⁴⁺ and F⁻ ions, stable below 100°C .
Hexafluorotitanic Acid H₂TiF₆ 1.55 <1 Releases Ti⁴⁺ ions; used in conversion coatings with cerium nitrate .
Hexafluorosilicic Acid H₂SiF₆ 1.22 <1 Generates SiF₆²⁻ ions; less effective in aluminum corrosion inhibition .
Fluoroboric Acid HBF₄ 1.84 <1 Forms BF₄⁻ ions; limited thermal stability above 160°C .
Corrosion Inhibition
  • This compound : Superior on aluminum, forming stable ZrO₂ layers. Optimal performance at 1% concentration and pH 3–3.5 .
  • Hexafluorotitanic Acid : Effective on magnesium alloys; requires higher concentrations (1.5–2.0 g/L) for coatings .
  • Hexafluorosilicic Acid: Limited corrosion resistance; prone to sludge formation in phosphate systems .

Advantages Over Nickel and Chromium Alternatives

  • Efficacy : Outperforms nickel-based inhibitors in aluminum surface treatments with lower toxicity .
  • Regulatory Compliance : Complies with REACH and OECD guidelines, avoiding Cr(VI) restrictions .
  • Cost Efficiency : Reduces sludge formation in zinc-phosphate systems, lowering waste disposal costs .

Limitations and Future Outlook

  • Thermal Instability : Decomposes above 100°C, limiting high-temperature applications .
  • Toxicity Management : Requires neutralization with lime or NaOH before disposal .
  • Research Gaps : Long-term environmental impact data and human exposure limits remain understudied .

Future advancements focus on hybrid coatings combining this compound with cerium or silicon additives to enhance durability .

Preparation Methods

Reaction of Zirconium Dioxide with Hydrogen Fluoride

This is the most commonly employed industrial method for synthesizing hexafluorozirconic acid.

Process Overview:

  • Zirconium dioxide (ZrO2) powder is suspended in water to form approximately a 20% suspension.
  • Concentrated hydrofluoric acid (HF, typically 50–65%) is added dropwise to the suspension.
  • The mixture is stirred and heated to about 70–100°C to facilitate reaction.
  • The reaction proceeds for 4–6 hours to ensure complete conversion of ZrO2 to this compound.
  • The resulting solution is then purified, often by distillation or crystallization, to isolate pure this compound.

Chemical Reaction:

$$
\text{ZrO}2 + 6 \text{HF} \rightarrow \text{H}2[\text{ZrF}6] + 2 \text{H}2\text{O}
$$

Key Parameters and Yields:

Parameter Typical Values
Zirconium dioxide purity ≥ 99.5%
Hydrofluoric acid conc. 50–65%
Reaction temperature 70–100°C
Reaction time 4–6 hours
Product purity High, after purification
Yield Not explicitly stated, typically high

This method is favored due to its efficiency and the availability of zirconium dioxide as a raw material. The reaction produces water as a by-product, and the acid solution can be further processed for industrial use.

Reaction of Zirconium Oxychloride or Zirconium Tetrachloride with Hydrofluoric Acid

Alternative preparation routes involve the fluorination of zirconium chlorides:

  • Zirconium oxychloride (ZrOCl2) or zirconium tetrachloride (ZrCl4) is reacted with hydrofluoric acid.
  • The reaction typically occurs in aqueous solution under controlled temperature.
  • This method produces this compound and hydrochloric acid as by-products.

General Reaction:

$$
\text{ZrCl}4 + 6 \text{HF} \rightarrow \text{H}2[\text{ZrF}_6] + 4 \text{HCl}
$$

This route is less commonly used industrially due to the corrosive by-products and handling difficulties but is important in laboratory-scale synthesis and specialty chemical production.

By-Product Formation During Wet Phosphoric Acid Production

This compound is also formed as a by-product in the wet phosphoric acid process:

  • Fluoride-containing minerals such as apatite and fluorapatite are treated with sulfuric acid to produce phosphoric acid.
  • Silica impurities in the mineral react with hydrogen fluoride generated during the process.
  • This leads to the formation of silicon tetrafluoride, which further reacts with HF to form hexafluorosilicates and hexafluorozirconates.

Reactions:

$$
6 \text{HF} + \text{SiO}2 \rightarrow \text{SiF}6^{2-} + 2 \text{H}_3\text{O}^+
$$

This process yields approximately 50 kg of this compound per tonne of phosphoric acid produced, representing an important industrial source of the acid.

Preparation of Potassium Hexafluorozirconate as a Related Compound

Potassium hexafluorozirconate (K2ZrF6) is synthesized via neutralization of this compound with potassium hydroxide. This process provides insight into the preparation and purification of this compound intermediates.

Stepwise Process:

Step Description
A. Preparation of this compound Add hydrofluoric acid to a reaction vessel at ~100°C, then slowly add zirconium dioxide powder with stirring; react for 4–6 hours to form this compound solution.
B. Neutralization Add potassium hydroxide solution gradually to the this compound solution, monitoring pH until it reaches 7.5–8.5, precipitating potassium hexafluorozirconate crystals.
C. Purification Separate crystals by centrifugation, wash with water to remove residual potassium hydroxide, and dry to obtain pure potassium hexafluorozirconate.

Typical Reaction Conditions and Yields:

Parameter Value
Zirconium dioxide amount ~474 kg per batch
Hydrofluoric acid amount ~900–950 kg
Potassium hydroxide amount ~860–900 kg
Reaction temperature 95–105°C
Reaction time 4–6 hours
pH at neutralization stop 7.5–8.5
Product yield 98.8–99.5%

This method is efficient, with water as the only by-product, and potassium hexafluorozirconate is easily separated due to its insolubility in water. The process is scalable and cost-effective for industrial production.

Summary Table of Preparation Methods

Method Raw Materials Conditions By-products Industrial Use
Zirconium dioxide + HF ZrO2, HF (50–65%) 70–100°C, aqueous, 4–6 h Water Primary industrial synthesis
Zirconium oxychloride/tetrachloride + HF ZrOCl2 or ZrCl4, HF Controlled aqueous conditions HCl Specialty/lab synthesis
Wet phosphoric acid process by-product Apatite, fluorapatite, sulfuric acid Phosphoric acid production Silicon tetrafluoride, HFZA By-product recovery
Neutralization to potassium salt This compound, KOH 95–105°C, pH 7.5–8.5, 4–6 h Water Potassium hexafluorozirconate production

Research Findings and Notes

  • The reaction of zirconium dioxide with hydrofluoric acid is the most widely used and commercially viable method due to the availability of raw materials and relatively straightforward processing.
  • The reaction requires careful handling due to the corrosive and hazardous nature of hydrofluoric acid.
  • The purity of zirconium dioxide and the concentration of hydrofluoric acid significantly affect the yield and quality of this compound.
  • The this compound produced is highly reactive and can hydrolyze in water to release HF and amorphous silica, influencing its handling and storage.
  • The acid acts as a Lewis acid in chemical synthesis, facilitating various industrial applications, including surface treatments and catalyst preparation.
  • Potassium hexafluorozirconate preparation methods provide a model for purification and crystallization techniques applicable to this compound derivatives.

Q & A

Q. What are the standard methods for preparing hexafluorozirconic acid solutions in laboratory settings for surface treatment applications?

this compound (H₂ZrF₆) solutions are typically prepared by diluting commercial-grade solutions (e.g., 50% w/w in H₂O) to desired concentrations (e.g., 0.1–1% w/w). Adjustments to pH (2.5–4.0) are made using NaOH (40 g/L), with immersion times of 2 minutes via dip-coating at controlled rates (e.g., 420 mm/min). Post-treatment rinsing with deionized water and drying with hot air are critical to avoid residual fluoride contamination .

Q. How do researchers assess the corrosion resistance of materials treated with this compound-based coatings?

Corrosion resistance is evaluated using:

  • Electrochemical Impedance Spectroscopy (EIS): Quantifies coating integrity and charge-transfer resistance.
  • Salt Spray Testing: Measures performance under accelerated corrosive conditions (e.g., 24-day immersion in 0.5 M NaCl).
  • Morphological Analysis: SEM/EDS identifies coating uniformity, elemental composition (e.g., Zr content), and substrate interactions .

Q. What safety protocols are essential when handling this compound in research laboratories?

Due to its corrosive and toxic nature, protocols include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, splash goggles, and lab coats.
  • Ventilation: Use fume hoods to prevent inhalation of HF vapors.
  • Emergency Measures: Immediate rinsing with water for skin/eye contact and neutralization of spills with calcium carbonate .

Advanced Research Questions

Q. What factors influence the formation and performance of zirconium-based conversion coatings derived from this compound?

Key factors include:

  • Concentration and pH: Optimal corrosion resistance for AA7075-T6 alloys occurs at 1% w/w H₂ZrF₆ and pH 3.5, balancing Zr deposition and substrate etching .
  • Immersion Time and Temperature: Longer durations (e.g., 2 minutes) and moderate temperatures (30–40°C) enhance ZrO₂ layer adhesion and hydrophobicity .
  • Post-Treatment: Hydrothermal sealing improves hydration resistance but may reduce coating adhesion if improperly executed .

Q. How can conflicting data on the corrosion protection efficacy of this compound treatments be resolved?

Discrepancies arise from variations in:

  • Substrate Pre-Treatment: Anodized vs. non-anodized surfaces (e.g., anodized AA7075 showed no improvement when sealed with H₂ZrF₆ vs. unsealed samples ).
  • Coating Compatibility: Synergistic effects with additives (e.g., Ni²⁺/Mo⁶⁺ in cyclic voltammetry studies inhibit iron ionization, enhancing corrosion resistance ).
  • Analytical Techniques: Cross-validation using EIS, XPS, and TEM clarifies coating composition and failure mechanisms .

Q. What methodologies are used to analyze the interaction mechanisms between this compound and metal substrates at the molecular level?

Advanced techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): Identifies ZrO₂ formation and bonding states on treated steel .
  • Atomic Force Microscopy (AFM)/TEM: Resolves nanoscale coating morphology and thickness (e.g., 1 μm ZrO₂ layers at 22°C ).
  • FT-IR Spectroscopy: Detects coordination between Zr⁴⁺ and organic ligands (e.g., phytate in wastewater treatment ).

Q. How does this compound compare to traditional phosphate-based conversion coatings in automotive applications?

Zr-based coatings offer:

  • Environmental Advantages: Chromate-free formulations reduce toxicity.
  • Performance: Comparable corrosion resistance to phosphates, with slower cathodic delamination of organic coatings. However, phosphate coatings still outperform in long-term salt spray tests unless Zr treatments are optimized with silane or polymer additives .

Methodological Recommendations

  • Experimental Design: Use DOE (Design of Experiments) to test concentration-pH interactions. For example, a 3×4 matrix (0.1%, 0.5%, 1% H₂ZrF₆ × pH 2.5–4.0) was effective for AA7075-T6 .
  • Data Interpretation: Cross-reference EIS results with SEM/EDS to distinguish between coating defects and substrate reactivity .
  • Safety Compliance: Adhere to GHS guidelines (e.g., Skin Corrosion Category 1B, Acute Toxicity Category 3) for storage and disposal .

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